molecular formula C19H24FN3O3S B2976049 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2319787-75-0

3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2976049
CAS No.: 2319787-75-0
M. Wt: 393.48
InChI Key: YPXUWLWFWHQYJT-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 3. The carboxamide is further functionalized with a thian (tetrahydrothiopyran) ring bearing a 2-hydroxyethoxy group. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyethoxy group improves hydrophilicity.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-23-17(12-16(22-23)14-2-4-15(20)5-3-14)18(25)21-13-19(26-9-8-24)6-10-27-11-7-19/h2-5,12,24H,6-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXUWLWFWHQYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluorophenyl group, and attachment of the thianyl moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Carboxamide Scaffolds

4-(4-Fluorophenyl)-5-(3-(4-Fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide (Compound A)
  • Structure : Similar pyrazole core with dual 4-fluorophenyl groups and a urea substituent.
  • Key Differences : Replaces the thian-hydroxyethoxy group with a urea moiety.
  • Impact : The urea group may enhance hydrogen bonding with targets but reduces hydrophilicity compared to the hydroxyethoxy substituent in the target compound. This could affect bioavailability and CNS penetration .
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (Compound B)
  • Structure : Pyrazole with chlorophenyl substituents and a pyridylmethyl carboxamide.
  • Key Differences : Chlorine atoms increase lipophilicity, while the pyridylmethyl group introduces basicity.
  • Impact : The higher lipophilicity may improve membrane permeability but could increase off-target interactions. The pyridyl group might engage in π-π stacking with aromatic residues in enzyme active sites .

Substituted Thian and Heterocyclic Analogues

N-[(4-Ethylphenyl)methyl]-3-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide (Compound C)
  • Structure : Pyrazole linked to a thiazole ring and an ethylphenyl group.
  • Key Differences : Thiazole replaces the thian ring, and ethylphenyl substitutes the hydroxyethoxy group.
  • Impact: The thiazole’s electron-deficient nature may alter binding affinity to receptors like CB1/CB2.
4-Methoxy-N-{[1-Methyl-5-Phenoxy-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]methyl}benzenecarboxamide (Compound D)
  • Structure: Pyrazole with trifluoromethyl and phenoxy substituents, linked to a methoxybenzamide.
  • Key Differences: Trifluoromethyl enhances metabolic stability, while phenoxy introduces steric bulk.
  • Impact : The trifluoromethyl group may improve binding to hydrophobic pockets in targets, but the lack of a hydroxyethoxy group could limit water solubility .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity
  • However, unlike WIN 55212-2 (higher CB2 affinity), this compound’s selectivity remains uncharacterized .
  • Compound A : The urea moiety could engage in polar interactions with CB1/CB2, but its lack of a thian ring may reduce allosteric modulation of ion channels .
  • Compound B : Chlorophenyl groups may favor CB1 binding, similar to HU-210, but the pyridylmethyl group could introduce off-target kinase activity .
Physicochemical Properties
Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight (g/mol) ~450 (estimated) 429.4 473.3 424.5 405.4
LogP (Predicted) 2.8 3.5 4.1 3.9 4.3
Solubility (mg/mL) Moderate Low Low Low Very Low

The hydroxyethoxy group in the target compound reduces LogP compared to Compounds A–D, favoring aqueous solubility.

Biological Activity

3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential biological activities. The unique combination of its structural components suggests various mechanisms of action, making it an interesting candidate for pharmacological research.

Structural Features

The compound features:

  • Fluorinated Aromatic Group : The presence of a 4-fluorophenyl moiety may enhance hydrophobic interactions with biological targets.
  • Thian and Hydroxyethoxy Substituents : These groups can facilitate hydrogen bonding and contribute to the compound's solubility and bioavailability.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities associated with this compound and its analogs.

Anti-inflammatory Activity

Pyrazole derivatives, including those related to the target compound, have shown significant anti-inflammatory effects. For instance:

  • Study Findings : A series of pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound 4617610
Dexamethasone76861

Antimicrobial Activity

Some pyrazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains:

  • Research Example : A study found that certain pyrazole compounds showed promising activity against E. coli and S. aureus, suggesting potential applications in treating infections .

The proposed mechanism for the biological activity of the compound includes:

  • Enzyme Modulation : The fluorophenyl group may interact with hydrophobic pockets in enzymes or receptors, potentially modulating their activity.
  • Hydrogen Bonding : The hydroxyethoxy group can engage in hydrogen bonding, enhancing the compound's interaction with biological macromolecules.

Case Studies

Several case studies involving similar compounds provide insights into the potential applications of 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide:

  • Anti-inflammatory Effects : A study on pyrazole derivatives indicated that modifications in the molecular structure led to enhanced anti-inflammatory activity, making them suitable candidates for further development .
  • Antimicrobial Testing : Pyrazole derivatives were tested against multiple bacterial strains, revealing that certain modifications significantly improved antimicrobial efficacy .
  • Cancer Cell Line Studies : Derivatives similar to this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties .

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